Methyl 4-iodo-2-(methoxymethoxy)benzoate
Description
Methyl 4-iodo-2-(methoxymethoxy)benzoate is a halogenated benzoate ester characterized by an iodine atom at the para position (C4) and a methoxymethoxy group (-OCH2OCH3) at the ortho position (C2) of the benzene ring. This compound serves as a key intermediate in agrochemical synthesis, particularly in herbicides like iodosulfuron-methyl-sodium, where it contributes to herbicidal activity through sulfonylurea functionalization . Its structural complexity, including halogen and ether substituents, influences its physicochemical properties, reactivity, and crystallographic behavior.
Properties
Molecular Formula |
C10H11IO4 |
|---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
methyl 4-iodo-2-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C10H11IO4/c1-13-6-15-9-5-7(11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
KNIBDRFICXHGBW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Benzoates
Key Findings :
- Reactivity : Iodine’s lower electronegativity (vs. Cl or Br) may reduce electron-withdrawing effects, stabilizing the ester group against hydrolysis.
Methoxy/Methoxymethoxy-Substituted Benzoates
Key Findings :
- Methoxymethoxy vs.
- Biological Implications: Amino or hydroxyl substituents (e.g., methyl 4-amino-2-methoxybenzoate) may confer antimicrobial properties, whereas halogenated variants are more relevant in agrochemicals .
Complex Agrochemical Derivatives
Key Findings :
- Functionalization : Methyl 4-iodo-2-(methoxymethoxy)benzoate acts as a precursor in iodosulfuron-methyl-sodium synthesis. The addition of the sulfonylurea-triazine moiety drastically alters mode of action, targeting acetolactate synthase (ALS) in plants .
- Toxicity Profile : Iodosulfuron-methyl-sodium is classified as environmentally hazardous (R50-53), highlighting the ecological impact of structural modifications .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : this compound’s bromo analogue (methyl 4-bromo-2-(methoxymethoxy)benzoate) forms 2D architectures via C–H⋯O and Br⋯O interactions, whereas iodine’s larger atomic radius may favor different packing motifs .
- Mass Spectrometry : Methoxybenzoate esters exhibit base peaks from α-cleavage of the methoxy group. The methoxymethoxy group in this compound may lead to distinct fragmentation patterns, aiding structural identification .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-iodo-2-(methoxymethoxy)benzoate, and how can purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with a benzoate precursor (e.g., methyl 2-hydroxy-4-iodobenzoate) and introduce the methoxymethoxy group via alkylation using chloromethyl methyl ether (MOMCl) in the presence of a base like NaH or K₂CO₃. Optimize solvent choice (e.g., DMF or THF) to enhance reaction efficiency .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
- Key Data : Reported yields range from 65–85% depending on reaction time (12–24 hrs) and catalyst loading (1–2 eq. base) .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- NMR Analysis : Confirm structure via ¹H NMR (δ ~3.4 ppm for methoxymethoxy -OCH₂O-, δ ~3.8 ppm for methyl ester -OCH₃) and ¹³C NMR (δ ~100 ppm for quaternary iodine-bearing carbon) .
- Mass Spectrometry : Use HRMS (ESI+) to observe [M+Na]⁺ ion (calculated m/z ~350.95 for C₁₀H₁₁IO₅). IR spectroscopy confirms ester C=O stretch at ~1720 cm⁻¹ .
Advanced Research Questions
Q. How can the substitution reactivity of the iodo group be systematically studied for derivatization?
- Methodology :
- Nucleophilic Substitution : React with NaN₃ (azide), KSCN (thiocyanate), or organoboron reagents under Pd-catalyzed cross-coupling (Suzuki-Miyaura). Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Kinetic Analysis : Use in situ ¹H NMR or HPLC to track reaction progress. Calculate activation energy (Eₐ) via Arrhenius plots under varying temperatures (50–100°C) .
Q. What computational approaches predict the electronic and thermochemical properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for geometry optimization. Include exact exchange (25–30%) to improve accuracy for iodine’s relativistic effects .
- Thermochemical Analysis : Calculate bond dissociation energies (BDEs) for the C–I bond (~50–55 kcal/mol) and compare with experimental pyrolysis data (TGA/DSC) .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing iodine with Br/Cl or modifying the methoxymethoxy group) and test against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding affinities .
- Experimental Validation : Perform enzyme assays (IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to reconcile discrepancies in inhibition potency .
Methodological Considerations
-
Reaction Optimization Table :
-
Computational vs. Experimental Data Comparison :
Property DFT Prediction Experimental Value Deviation C–I BDE 52.3 kcal/mol 54.1 kcal/mol (TGA) 3.3% LogP 2.8 2.6 (HPLC) 7.1%
Key Challenges & Future Directions
- Synthetic Bottlenecks : Scalability of iodination steps and handling air-sensitive intermediates (e.g., Grignard reagents) require inert atmosphere protocols .
- Biological Mechanisms : Elucidate the role of the methoxymethoxy group in enhancing membrane permeability via MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
